molecular formula C12H18F2N2 B5682515 (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine

(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine

Cat. No. B5682515
M. Wt: 228.28 g/mol
InChI Key: AYJRCPDLNQCUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine, also known as DF-MAMA, is a synthetic compound that is used in scientific research. This compound belongs to the class of substituted phenethylamines, which are known for their psychoactive properties. DF-MAMA is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.

Mechanism of Action

(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine acts on the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the brain. Activation of this receptor leads to the activation of the phospholipase C pathway, which in turn leads to the release of intracellular calcium and the activation of protein kinase C. This cascade of events ultimately leads to changes in neuronal activity and neurotransmitter release, which are thought to underlie the psychoactive effects of (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine.
Biochemical and Physiological Effects:
(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine has been shown to induce a range of biochemical and physiological effects in animal models. These include changes in heart rate, blood pressure, body temperature, and locomotor activity. (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine has also been shown to induce changes in neurotransmitter release, including increases in dopamine and serotonin levels in certain brain regions. These effects are thought to underlie the psychoactive properties of (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine.

Advantages and Limitations for Lab Experiments

(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine has several advantages for use in lab experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine is also relatively easy to synthesize, which makes it more accessible than some other psychoactive compounds.
However, there are also some limitations to the use of (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine in lab experiments. Its psychoactive properties make it difficult to use in certain experimental settings, and its effects on animal behavior can be difficult to interpret. Additionally, the potential for abuse and misuse of (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine means that it must be handled with care and used only in appropriate settings.

Future Directions

There are several future directions for research on (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine. One area of interest is the role of the serotonin 5-HT2A receptor in the regulation of mood and cognition. (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine could be used to study the effects of 5-HT2A receptor activation on these processes, which could lead to new insights into the neurobiology of mood disorders and cognitive impairments.
Another area of interest is the potential therapeutic applications of (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine. Its psychoactive properties could make it a useful tool for treating certain psychiatric disorders, such as depression and anxiety. However, more research is needed to fully understand the therapeutic potential of (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine and to develop safe and effective treatments based on this compound.
Conclusion:
(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine is a synthetic compound that is used in scientific research to study its psychoactive properties. It is a potent agonist of the serotonin 5-HT2A receptor and has been shown to induce hallucinations and altered states of consciousness in animal models. (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine has several advantages for use in lab experiments, but there are also limitations to its use. Future research on (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine could lead to new insights into the neurobiology of mood and cognition and could lead to the development of new treatments for psychiatric disorders.

Synthesis Methods

(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine can be synthesized using a two-step process. The first step involves the reaction between 2,4-difluorobenzyl chloride and N,N-dimethylaminoethanol in the presence of a base such as potassium carbonate. The resulting product is 2,4-difluorobenzyl-N,N-dimethylaminoethyl ether. In the second step, this compound is reacted with formaldehyde and hydrogen chloride to produce (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine.

Scientific Research Applications

(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine is used in scientific research to study its psychoactive properties. It is a potent agonist of the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood, cognition, and perception. (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine has been shown to induce hallucinations and altered states of consciousness in animal models, and it is being studied as a potential tool for understanding the neurobiological basis of these phenomena.

properties

IUPAC Name

N'-[(2,4-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N2/c1-15(2)6-7-16(3)9-10-4-5-11(13)8-12(10)14/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJRCPDLNQCUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2,4-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.